Diethyl({2-[(2-methoxyethyl)amino]ethyl})amine
Description
Contextualization of Complex Amines in Contemporary Chemical Research
Amines, a diverse and essential class of organic compounds, are fundamental to both biological and chemical sciences. purkh.com Their structure, characterized by a nitrogen atom bonded to hydrogen atoms and/or organic groups, underpins their wide-ranging functionality. solubilityofthings.com In contemporary chemical research, there is a significant focus on the synthesis and application of complex amines. These molecules, featuring intricate arrangements of functional groups, are in high demand for creating pharmaceuticals, agrochemicals, and advanced materials like synthetic polymers. purkh.comchemistryworld.com More than 40% of all drugs and potential drug candidates feature an amine structure, with tertiary amines being particularly prevalent in impactful medicines such as antibiotics, antihistamines, and cancer treatments. firstwordpharma.com
The development of innovative synthetic methods is crucial for accessing novel molecular structures and expanding the chemical space available for drug discovery and materials science. k-state.edu Researchers are continuously exploring more efficient and environmentally friendly ways to synthesize complex amines, aiming to reduce the environmental impact of their production and unlock new functionalities. purkh.comchemistryworld.com The study of these complex molecules drives innovation in organic chemistry, biochemistry, and materials science, enhancing our understanding and utility of this vital class of compounds. solubilityofthings.com
Structural Features and Unique Architectures of Diethyl({2-[(2-methoxyethyl)amino]ethyl})amine
This compound, also known by its IUPAC name N',N'-diethyl-N-(2-methoxyethyl)ethane-1,2-diamine, possesses a unique molecular architecture that incorporates multiple functional groups. uni.lu The structure is built upon an ethane-1,2-diamine (ethylenediamine) core. One nitrogen atom of this core is substituted with a 2-methoxyethyl group, creating a secondary amine and an ether linkage. The other nitrogen atom is disubstituted with two ethyl groups, forming a tertiary amine moiety.
This specific combination of a secondary amine, a tertiary amine, and an ether functional group within a single, relatively compact molecule defines its unique character. The presence of two basic nitrogen centers with different steric and electronic environments, along with the flexible ether chain, suggests potential for complex coordination behavior and diverse reactivity.
Table 1: Chemical Identification of this compound
| Identifier | Value |
|---|---|
| Molecular Formula | C9H22N2O |
| IUPAC Name | N',N'-diethyl-N-(2-methoxyethyl)ethane-1,2-diamine |
| InChI | InChI=1S/C9H22N2O/c1-4-11(5-2)8-6-10-7-9-12-3/h10H,4-9H2,1-3H3 |
| InChIKey | VHNKYJGEDZBFET-UHFFFAOYSA-N |
| SMILES | CCN(CC)CCNCCOC |
| Monoisotopic Mass | 174.17322 Da |
Data sourced from PubChemLite. uni.lu
Historical Perspectives on Related Amine and Ether-Amine Systems in Academic Inquiry
The academic pursuit of compounds containing amine and ether functionalities has a long history, driven by the quest for new synthetic methodologies and novel molecular structures. The synthesis of the ether linkage was fundamentally advanced by Alexander Williamson in 1850. wikipedia.org The Williamson ether synthesis, which typically involves the reaction of an alkoxide with a primary alkyl halide via an SN2 mechanism, remains a cornerstone of organic chemistry and a common method for creating the C-O-C bond found in ether-amines. wikipedia.org
The synthesis of amines has also been a central theme in chemical research, with numerous methods developed over the years. Key approaches include the reduction of nitriles and amides, the alkylation of ammonia (B1221849) or other amines with alkyl halides, and the reductive amination of aldehydes or ketones. libretexts.org The development of processes to produce ether amines, specifically, has been driven by their industrial applications. Patented methods often involve multi-step syntheses, such as the cyanoethylation of an alcohol followed by hydrogenation to produce an ether amine, which can then be further modified. google.comgoogle.com Studies have explored various synthetic routes, including ethoxylation, cyanoethylation, and hydrogenation, starting from precursor molecules like N,N-diethyl-N-hydroxyethylamine to build complex ether-amine structures. chalmers.se These historical and ongoing efforts in synthetic chemistry provide the foundational knowledge for constructing molecules like this compound.
Scope and Significance of Academic Research on this compound
However, the significance of such a molecule can be inferred from the extensive research on compounds with similar structural motifs. Polyamine ligands, particularly those incorporating both secondary and tertiary amine sites, are widely studied in coordination chemistry for their ability to form stable complexes with various metal ions. The presence of the flexible ether linkage could further modulate the coordination properties, potentially leading to catalysts or materials with unique characteristics.
Furthermore, molecules containing the N,N-diethylethylenediamine substructure are important intermediates in fine chemical and pharmaceutical synthesis. google.com The combination of ether and amine functionalities is also a feature of certain biologically active molecules and functional polymers. Therefore, while direct research on this compound is not currently available, its unique architecture positions it as a potentially valuable building block for academic and industrial research in materials science, catalysis, and synthetic organic chemistry.
Structure
3D Structure
Properties
IUPAC Name |
N',N'-diethyl-N-(2-methoxyethyl)ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22N2O/c1-4-11(5-2)8-6-10-7-9-12-3/h10H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHNKYJGEDZBFET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for Diethyl 2 2 Methoxyethyl Amino Ethyl Amine
Precursor Synthesis and Derivatization Approaches
The construction of Diethyl({2-[(2-methoxyethyl)amino]ethyl})amine can be envisioned through several precursor-based strategies. A common approach involves the sequential alkylation of a central amine nitrogen. For instance, starting with ethylenediamine (B42938), one could first introduce the 2-methoxyethyl group, followed by the two ethyl groups. However, controlling the selectivity of these alkylation steps to avoid polyalkylation and to ensure the desired unsymmetrical substitution is a significant hurdle.
Alternative precursors could include 2-(diethylamino)ethanol, which can be synthesized from the reaction of ethylene (B1197577) oxide or ethylene chlorohydrin with diethylamine (B46881). atamanchemicals.com This alcohol can then be activated, for example, by conversion to an alkyl halide, and subsequently reacted with 2-methoxyethylamine. Another potential precursor is 2,2-diethoxyethyl(diethyl)amine, which could be modified to introduce the methoxyethylamino moiety. nist.gov
Derivatization of more complex starting materials is also a viable strategy. For example, methods for the synthesis of N,N-diethyl ethylenediamine have been developed using precursors like 2-diethylaminoethyl chloride hydrochloride. google.com This intermediate could potentially be reacted with 2-methoxyethanol (B45455) under suitable conditions to form the target molecule. The synthesis of related compounds, such as N,N-diethyl-N-aminopropylpoly(oxyethylene)amine, has been achieved through a three-step process involving ethoxylation, cyanoethylation, and hydrogenation, starting from N,N-diethyl-N-hydroxyethylamine. chalmers.se
A general and efficient method for preparing vicinal diamines involves the rhodium-catalyzed hydroamination of allylic amines with various amine nucleophiles. nih.gov This atom-economical approach allows for the direct coupling of readily available amines and olefins. nih.gov
| Precursor Example | Potential Derivatization Reaction | Target Moiety Introduction |
| Ethylenediamine | Selective N-alkylation | 2-methoxyethyl and diethyl groups |
| 2-(diethylamino)ethanol | Conversion to alkyl halide and substitution | 2-methoxyethylamino group |
| 2-diethylaminoethyl chloride | Nucleophilic substitution | 2-methoxyethylamine |
Multi-Step Reaction Sequences and Optimization Protocols
The synthesis of unsymmetrical diamines often necessitates multi-step reaction sequences to control regioselectivity. A plausible multi-step synthesis for this compound could involve the protection of one amine group of ethylenediamine, followed by the introduction of the 2-methoxyethyl group, deprotection, and subsequent diethylation of the other nitrogen. The use of protecting groups is crucial to prevent unwanted side reactions.
Optimization of such sequences is critical for maximizing yield and purity. Key parameters to consider include catalyst selection, solvent, temperature, and reaction time. For instance, in palladium-catalyzed allylic amination, a method for synthesizing enantioenriched diamine precursors, factors such as catalyst loading and the addition of an acid or base can significantly influence the product yield. nih.gov Similarly, in the synthesis of N-ethylethylenediamine, the molar ratio of reactants and the reaction pressure and temperature are critical for achieving high yields. google.com
| Reaction Step | Key Optimization Parameters | Potential Outcome |
| N-alkylation | Molar ratio of reactants, temperature, pressure | Improved yield and selectivity |
| Catalytic Amination | Catalyst loading, solvent, additives (acid/base) | Higher product yield, enhanced enantioselectivity |
| Deprotection | Reagent choice, reaction conditions | Clean removal of protecting group without side reactions |
Stereoselective and Regioselective Synthesis Challenges
A primary challenge in the synthesis of unsymmetrical diamines is achieving high regioselectivity—the ability to functionalize a specific nitrogen atom in a molecule with multiple reactive sites. For this compound, this means selectively introducing the 2-methoxyethyl and diethyl groups onto the correct nitrogen atoms of the ethylenediamine backbone.
Recent advances have addressed these challenges. For example, a highly regioselective intermolecular azidoamination of olefins under metal-free conditions has been developed for the synthesis of unsymmetrical vicinal diamines. organic-chemistry.orgacs.orgnih.gov This method proceeds through differentiated N-centered radicals, allowing for controlled addition to the double bond. organic-chemistry.orgacs.org
Stereoselectivity becomes a factor if chiral centers are present or introduced during the synthesis. While this compound itself is not chiral, many synthetic methods for diamines are designed to create chiral products, which are valuable in pharmaceuticals and as ligands in asymmetric catalysis. acs.orgrsc.org For instance, copper-catalyzed reductive coupling of a chiral allenamide with N-alkyl substituted aldimines provides access to chiral 1,2-diamino synthons as single stereoisomers. acs.org Rhodium-catalyzed three-component reactions of diazo compounds with imines have also been shown to produce vicinal diamine derivatives with high diastereoselectivity. rsc.org
The directed hydroamination of allylic amines is another powerful strategy that utilizes a Lewis basic amine moiety within the substrate to direct the reaction, achieving high chemo- and regioselectivity. nih.gov
Emerging Green Chemistry Approaches in Amine Synthesis
The chemical industry is increasingly focusing on sustainable and environmentally benign synthetic methods. benthamdirect.com For amine synthesis, several green chemistry approaches are gaining prominence. rsc.orgrsc.org These methods aim to reduce waste, use less hazardous reagents, and improve atom economy. gctlc.org
One such approach is "hydrogen borrowing" catalysis, which allows for the N-alkylation of amines with alcohols, producing water as the only byproduct. rsc.org This method is highly atom-economical and avoids the use of stoichiometric amounts of activating agents. Another green strategy is reductive amination, where carbonyl compounds react with amines in the presence of a reducing agent. gctlc.org Modern variations of this reaction utilize greener reducing agents and catalytic systems.
The use of renewable resources as starting materials is also a key aspect of green amine synthesis. rsc.org While not directly demonstrated for this compound, the principles of using bio-based precursors could be applied to the synthesis of the building blocks for this molecule.
Microwave-assisted synthesis is another green technique that can accelerate reaction rates and improve yields. For example, the iridium-catalyzed alkylation of amines with alcohols has been successfully performed under microwave irradiation in solvent-free and base-free conditions. nih.gov
| Green Chemistry Approach | Principle | Potential Application in Diamine Synthesis |
| Hydrogen Borrowing Catalysis | N-alkylation of amines with alcohols, producing water as a byproduct. | Synthesis of the target molecule from appropriate alcohol and amine precursors. |
| Reductive Amination | Reaction of a carbonyl compound with an amine and a reducing agent. | Introduction of ethyl or methoxyethyl groups using the corresponding aldehydes. |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Faster and more efficient synthesis with reduced energy consumption. |
| Use of Renewable Resources | Sourcing starting materials from biomass. | Synthesis of precursors from bio-based feedstocks. |
Chemical Reactivity and Mechanistic Investigations of Diethyl 2 2 Methoxyethyl Amino Ethyl Amine
Nucleophilic Reactivity and Protonation Equilibria
The nucleophilic character of Diethyl({2-[(2-methoxyethyl)amino]ethyl})amine is dictated by the presence of two nitrogen atoms, a tertiary amine and a secondary amine, each with a lone pair of electrons. The reactivity of these nitrogen centers is influenced by their electronic and steric environments.
The molecule contains two basic nitrogen atoms: a tertiary amine (N,N-diethyl) and a secondary amine (N-(2-methoxyethyl)). In general, for simple alkylamines in aqueous solution, the basicity follows the trend of secondary > primary > tertiary. pharmaguideline.comquora.com This is a result of a combination of factors including the inductive effect of alkyl groups, which increases electron density on the nitrogen, and solvation effects, which stabilize the protonated form. vedantu.comlibretexts.org Steric hindrance can also play a role, sometimes making the lone pair on a tertiary amine less accessible for protonation. pharmaguideline.comorganicchemistrytutor.com
For the related compound N,N-diethylethylenediamine, which has a primary and a tertiary amine, the reported pKa values are approximately 7.70 for the tertiary amine and 10.46 for the primary amine. chemicalbook.comchemicalbook.com In this compound, the primary amine is replaced by a secondary amine with a 2-methoxyethyl group. The electron-donating nature of the additional alkyl group on the secondary nitrogen would be expected to increase its basicity compared to a primary amine. Conversely, the ether oxygen in the 2-methoxyethyl group may have a slight electron-withdrawing inductive effect, potentially reducing the basicity of the adjacent secondary amine.
Considering these factors, it is likely that the secondary amine is the more basic of the two nitrogen atoms. Therefore, the first protonation is expected to occur at the secondary amine. The tertiary amine, being more sterically hindered and generally less basic than a secondary amine in aqueous solution, would be the second protonation site.
Table 1: Estimated pKa Values and Protonation Sites for this compound
| Protonation Site | Estimated pKa | Rationale |
| Secondary Amine (N-H) | ~10.5 - 11.0 | Higher basicity due to being a secondary amine, outweighing the minor inductive effect of the ether group. |
| Tertiary Amine (N(Et)₂) | ~7.5 - 8.0 | Lower basicity compared to the secondary amine due to steric hindrance and typical trends in aqueous solution. |
Note: These are estimated values based on structurally related compounds and general chemical principles.
Amines are effective nucleophiles and can participate in nucleophilic addition reactions, particularly with electron-deficient alkenes (Michael addition). youtube.com While specific kinetic data for the nucleophilic addition of this compound are not available, the mechanism can be inferred from studies on similar amines.
A computational study using density functional theory (DFT) on the nucleophilic addition of diethylamine (B46881) to 1-cyano-2-phenyl vinyl methanesulfonate (B1217627) indicated a two-step mechanism. scribd.comresearchgate.net The reaction proceeds through a zwitterionic intermediate formed by the nucleophilic attack of the amine on the β-carbon of the activated alkene. scribd.comresearchgate.net This is followed by an intramolecular proton transfer from the newly formed ammonium (B1175870) ion to the carbanion. scribd.comresearchgate.net
For this compound, both the secondary and tertiary amines can act as nucleophiles. The secondary amine is generally a stronger nucleophile than the tertiary amine due to reduced steric hindrance. fiveable.me Therefore, in a reaction with an activated alkene, the secondary amine is expected to be the primary site of nucleophilic attack. The rate of the reaction would be influenced by the solvent, the nature of the electrophile, and the temperature.
Electrophilic Reactivity and Functional Group Transformations
The nitrogen atoms in this compound can also react with electrophiles. A common electrophilic reaction for tertiary amines is oxidation. rsc.org Oxidation can occur at the nitrogen atom to form an N-oxide. nih.govgoogle.com The presence of an ether linkage may also influence the reactivity, although oxidation of the tertiary amine is generally more facile. The oxidation of tertiary amines can be achieved using various oxidizing agents, such as hydrogen peroxide or peroxy acids. nih.gov
The secondary amine can undergo reactions with a variety of electrophiles. For example, it can be acylated with acid chlorides or anhydrides to form amides, or alkylated with alkyl halides.
Intramolecular and Intermolecular Reaction Pathways
Polyamines can undergo various intramolecular and intermolecular reactions, often depending on the reaction conditions. wikipedia.org Due to the flexible nature of the ethylenediamine (B42938) backbone, this compound could potentially undergo cyclization reactions under certain conditions, although this would likely require activation of one of the functional groups.
Catalytic Transformations Involving this compound as a Reactant or Intermediate
Substituted ethylenediamines are widely used as ligands in coordination chemistry and catalysis. rsc.orgnih.govsemanticscholar.org The two nitrogen atoms of this compound can act as a bidentate ligand, coordinating to a metal center to form a stable five-membered chelate ring. researchgate.net The ether oxygen could also potentially coordinate to some metal centers, making it a potential tridentate ligand.
These types of diamine ligands have been shown to be effective in a variety of copper-catalyzed and cobalt-catalyzed reactions, among others. rsc.orgnih.gov For example, copper-diamine complexes are used in cross-coupling reactions. nih.gov Chiral substituted ethylenediamines have been used in asymmetric catalysis. nih.gov While specific catalytic applications of this compound have not been detailed in the literature, its structural similarity to known effective ligands suggests its potential for use in various catalytic transformations, likely as a ligand for a transition metal catalyst.
Advanced Structural Elucidation and Spectroscopic Analysis
High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Confirmation
A thorough search of scientific literature and chemical databases did not yield any published high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy data for Diethyl({2-[(2-methoxyethyl)amino]ethyl})amine. Therefore, experimental chemical shifts, coupling constants, and detailed structural confirmation based on ¹H NMR or ¹³C NMR are not available at this time.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Experimental mass spectrometry data detailing the molecular ion peak and fragmentation pattern of this compound has not been found in the reviewed literature. However, predicted data regarding the collision cross section for various adducts of the molecule is available and provides theoretical insights into its mass spectrometric behavior. uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 175.18050 | 143.8 |
| [M+Na]⁺ | 197.16244 | 148.1 |
| [M-H]⁻ | 173.16594 | 144.8 |
| [M+NH₄]⁺ | 192.20704 | 164.2 |
| [M+K]⁺ | 213.13638 | 148.9 |
| [M+H-H₂O]⁺ | 157.17048 | 137.5 |
| [M+HCOO]⁻ | 219.17142 | 169.3 |
| [M+CH₃COO]⁻ | 233.18707 | 191.5 |
| [M+Na-2H]⁻ | 195.14789 | 148.8 |
| [M]⁺ | 174.17267 | 147.3 |
| [M]⁻ | 174.17377 | 147.3 |
Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts. uni.lu
Infrared and Raman Spectroscopy for Vibrational Mode Characterization
No experimental Infrared (IR) or Raman spectroscopy data for this compound is currently available in published scientific literature. The characterization of its functional groups and vibrational modes through these techniques has not been reported.
X-ray Crystallography for Solid-State Structural Determination
There is no evidence in the searched literature of this compound having been successfully crystallized and analyzed by X-ray crystallography. Consequently, no data regarding its solid-state structure, bond lengths, or bond angles is available.
Chiroptical Methods for Stereochemical Assignment (If applicable)
Chiroptical methods, such as circular dichroism, are not applicable for the stereochemical assignment of this compound. This is because the molecule does not possess a chiral center and is, therefore, achiral.
Computational and Theoretical Chemistry of Diethyl 2 2 Methoxyethyl Amino Ethyl Amine
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the electronic structure and energetic properties of a molecule. For Diethyl({2-[(2-methoxyethyl)amino]ethyl})amine, methods like Density Functional Theory (DFT) and ab initio calculations would be utilized to determine key electronic and thermodynamic parameters. These calculations can provide insights into the molecule's stability, reactivity, and electronic distribution.
Table 1: Predicted Physicochemical Properties of Related Amines
| Property | Diethyl-(2-methoxy-ethyl)-amine | 2-(Diethylamino)ethanol |
|---|---|---|
| Molecular Formula | C7H17NO | C6H15NO atamanchemicals.com |
| Molecular Weight ( g/mol ) | Not specified | 117.1894 nist.gov |
| Standard Gibbs free energy of formation (kJ/mol) | Data available chemeo.com | Not specified |
Note: Data for the specific target compound is not available. This table presents information for structurally related compounds to illustrate the types of data obtained from such studies.
Conformational Analysis and Potential Energy Surfaces
Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of this compound. By exploring the molecule's potential energy surface (PES), researchers can identify stable conformers and the energy barriers between them. This is particularly important for a molecule with multiple rotatable bonds.
Techniques such as systematic or stochastic conformational searches, coupled with quantum mechanical calculations, are employed to map out the PES. The results of such analyses can reveal the preferred shapes of the molecule, which in turn influence its physical properties and biological activity. For similar amine compounds, studies have focused on determining dissociation constants (pKa) and how protonation affects the potential energy surface. researchgate.net
Molecular Dynamics Simulations of Intermolecular Interactions
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules and their interactions with their environment over time. For this compound, MD simulations could be used to investigate its interactions with solvents, such as water, or with other molecules. These simulations can elucidate the nature of intermolecular forces, such as hydrogen bonding and van der Waals interactions. ump.edu.my
The insights gained from MD simulations are valuable for predicting macroscopic properties like solubility, viscosity, and diffusion coefficients. For instance, studies on similar amines have used MD simulations to understand their interactions with carbon dioxide and water, which is relevant for applications in carbon capture. ump.edu.my
Computational Prediction of Spectroscopic Parameters and Reactivity Pathways
Computational methods are powerful tools for predicting various spectroscopic parameters, which can aid in the experimental characterization of a molecule. For this compound, quantum chemical calculations can predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. researchgate.net
Furthermore, computational chemistry can be used to explore potential reactivity pathways. By calculating the energies of reactants, transition states, and products, researchers can predict the feasibility and kinetics of chemical reactions involving the molecule. This can include understanding its degradation pathways or its role as a reactant in a chemical synthesis.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Diethyl-(2-methoxy-ethyl)-amine |
| 2-(Diethylamino)ethanol |
| 3-(Diethylamino) propylamine |
| 1,3-Diaminopentane |
| 3-Butoxypropylamine |
| 2-(Methylamino) ethanol |
| Bis(2-methoxyethyl) amine |
| α-Methylbenzylamine |
| 2-Aminoheptane |
| 3-Amino-1-phenylbutane |
| Monoethanolamine |
| Diethanolamine |
| Methyl diethanolamine |
| 2-Amino-2-methyl-1-propanol |
| Piperazine |
| 2,2-diethoxyethyl(diethyl)amine |
| 2,2-Diethoxyethylamine |
| 4-aminobenzoic acid |
Applications in Chemical Synthesis and Catalysis
Diethyl({2-[(2-methoxyethyl)amino]ethyl})amine as a Ligand in Transition Metal Catalysis
The presence of three potential donor atoms (two nitrogen and one oxygen) makes this compound a prime candidate for use as a chelating ligand in transition metal catalysis. Such ligands are crucial for stabilizing the metal center, tuning its electronic and steric properties, and ultimately controlling the catalytic activity and selectivity. researchgate.net
This compound can be classified as a flexible, potentially tridentate N,N',O-donor ligand. The coordination behavior of such ligands with transition metals is governed by several key principles:
Chelation: The ligand can bind to a single metal center through its two nitrogen atoms and the ether oxygen. This forms a thermodynamically stable complex featuring two five-membered chelate rings, a common and favorable arrangement in coordination chemistry. unizin.orgresearchgate.net Polydentate ligands like this are known to form more stable complexes than their monodentate counterparts, an effect known as the chelate effect.
Coordination Geometry: Depending on the metal ion, its oxidation state, and the other ligands present, complexes incorporating this ligand could adopt various geometries, such as distorted octahedral, trigonal bipyramidal, or square planar. unizin.orgnih.gov The ligand's flexibility allows it to adapt to the preferred coordination number of the metal center.
Donor Atom Properties: The two nitrogen atoms are strong σ-donors, while the ether oxygen is a weaker σ-donor. wikipedia.org This difference in donor strength can create a specific electronic environment at the metal center, which can be beneficial for certain catalytic transformations. The tertiary amine is a stronger electron donor than the secondary amine.
Steric and Electronic Tuning: The diethyl groups on the tertiary nitrogen introduce significant steric bulk near one part of the metal's coordination sphere. This steric hindrance can influence substrate approach and product selectivity. For instance, in copper complexes with substituted ethylenediamines, the nature and position of substituents have been shown to affect the resulting structure and magnetic properties. mdpi.com
The coordination chemistry of this N,N',O-ligand can be compared to other tridentate systems used in catalysis. For example, cobalt complexes with N,N,O-tridentate Schiff base ligands have been explored for polymerization reactions, where the ligand structure directly influences catalytic activity. nih.gov Similarly, ruthenium complexes with various PNX (X = O, N, S) ligands demonstrate how modifying the third donor atom can alter the binding mode and catalytic performance in reactions like alcohol coupling. cardiff.ac.uk
| Property | Description | Anticipated Effect on Metal Complex |
|---|---|---|
| Potential Denticity | Tridentate (N,N',O) or Bidentate (N,N') | Forms stable 5-membered chelate rings, enhancing complex stability. The ether oxygen may or may not coordinate depending on the metal's affinity and steric factors. |
| Donor Atoms | 1 x Tertiary Amine (N), 1 x Secondary Amine (N'), 1 x Ether (O) | Provides a combination of hard (N, O) donor atoms, making it suitable for a range of transition metals. Creates an asymmetric electronic environment. |
| Steric Hindrance | Provided by two ethyl groups on the tertiary nitrogen. | Can influence substrate selectivity and prevent catalyst deactivation pathways like dimerization. |
| Flexibility | The ethylene (B1197577) backbone allows for conformational flexibility. | Can adapt to the geometric preferences of different metal ions (e.g., octahedral, square planar). |
Complexes formed from this compound and a transition metal are expected to be active in various homogeneous catalytic processes.
Polymerization: Late transition metal catalysts, particularly those based on nickel and palladium, featuring chelating amine ligands are well-known for their ability to catalyze olefin polymerization. mdpi.com The electronic and steric properties of the ligand are critical in determining the catalyst's activity, the molecular weight of the resulting polymer, and its microstructure. A complex of this compound with nickel, for example, could potentially polymerize ethylene. The ligand's asymmetric nature and the balance between the electron-donating amines and the weaker ether donor could stabilize the active catalytic species and influence the rate of monomer insertion. Studies on cobalt complexes have shown that tridentate N,N,O-ligands are promising for the vinyl addition polymerization of norbornene. nih.gov
Cross-Coupling Reactions: Diamine ligands, especially substituted ethylenediamines, are cornerstones in modern cross-coupling chemistry. nih.gov They are particularly effective in palladium- and copper-catalyzed reactions for forming carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds, such as in the Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann reactions. wikipedia.orgnih.gov The this compound ligand could serve in this capacity, with its multiple binding sites helping to stabilize the active metal catalyst and facilitate key steps in the catalytic cycle like oxidative addition and reductive elimination. The solubility imparted by the ethyl and methoxyethyl groups could also be advantageous in various organic solvents.
| Catalytic Process | Potential Metal Partner | Role of the Ligand | Potential Outcome |
|---|---|---|---|
| Olefin Polymerization | Ni(II), Pd(II), Co(II) | Stabilizes the active metal center, influences polymer properties through steric and electronic effects. | Production of polyolefins (e.g., polyethylene) with specific microstructures. |
| Buchwald-Hartwig Amination | Pd(0)/Pd(II) | Accelerates reductive elimination and stabilizes the Pd(0) state, preventing catalyst decomposition. | Efficient formation of C-N bonds between aryl halides and amines. |
| Suzuki-Miyaura Coupling | Pd(0)/Pd(II) | Facilitates transmetalation and enhances catalyst lifetime. | Formation of C-C bonds between aryl halides and boronic acids. |
| Ullmann Condensation | Cu(I) | Increases the solubility and reactivity of the copper catalyst, allowing for milder reaction conditions. nih.gov | Formation of C-O and C-N bonds. |
This compound as a Reagent or Auxiliary in Organic Transformations
Beyond its role as a ligand, the compound's structure allows it to function as a reagent or an auxiliary in various organic reactions. The presence of two distinct amine functionalities is key to this versatility.
Bifunctional Base: The tertiary amine is a moderately strong, sterically hindered base, while the secondary amine is a less hindered base and a competent nucleophile. This combination could be exploited in reactions where a base is needed to neutralize acid or promote a reaction, without interfering via nucleophilic attack.
Organocatalyst: Amines are widely used as organocatalysts. nih.gov For instance, in the Knoevenagel condensation, amines catalyze the reaction between an aldehyde and an active methylene (B1212753) compound. chemmethod.com The basicity of this compound would make it a suitable catalyst for such transformations.
Scavenger Resin Precursor: The secondary amine provides a reactive site for immobilization onto a polymer support. The resulting resin, bearing the diethylamino and methoxyethyl functionalities, could be used as a scavenger to remove excess acid chlorides or isocyanates from a reaction mixture, simplifying purification.
Development of Novel Synthetic Methodologies Utilizing the Compound
The utility of this compound extends to its use as a synthetic intermediate and a platform for developing new chemical methodologies.
A primary consideration is the synthesis of the compound itself. Plausible synthetic routes could involve standard amine alkylation strategies. For example, the reaction of N,N-diethylethylenediamine with a 2-methoxyethyl halide or tosylate would directly yield the target molecule. prepchem.com An alternative approach would be the reductive amination of 2-methoxyethoxyacetaldehyde with N,N-diethylethylenediamine.
Once synthesized, the compound serves as a valuable building block. The secondary amine can be readily functionalized, allowing for its incorporation into more complex molecular frameworks. This makes it a useful intermediate in the synthesis of:
Pharmaceuticals: Many biologically active molecules contain diamine or amino-ether motifs. The compound could be a precursor in the synthesis of novel therapeutic agents. For comparison, the simpler N,N-diethylethylenediamine is used in the synthesis of antimalarials and other drugs. chemicalbook.com
Advanced Ligands: The secondary amine can be derivatized to introduce other donor groups (e.g., phosphines, pyridyls), creating more complex polydentate ligands with highly tunable properties for specialized catalytic applications.
Functional Materials: The compound could be integrated into polymers or attached to surfaces. For example, amine-functionalized polymers can have unique rheological properties due to hydrogen bonding and can be used as catalysts themselves. researchgate.net
Analytical Methodologies for Detection and Characterization in Research Matrices
Chromatographic Techniques for Separation and Quantification (e.g., HPLC, GC)
Chromatography is a fundamental technique for the separation, identification, and purification of components in a mixture. researchgate.net For a polyfunctional amine like Diethyl({2-[(2-methoxyethyl)amino]ethyl})amine, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed, often requiring specific column chemistries and detection methods to overcome analytical challenges.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating compounds in a liquid mobile phase. The analysis of amines by HPLC can be challenging due to their polar nature and potential for strong interactions with stationary phases, which can lead to poor peak shapes. labrulez.com For this compound, a reversed-phase HPLC method is a common approach.
A typical HPLC method for a tertiary amine with polar functional groups might involve a C18 column, which separates compounds based on their hydrophobicity. To improve peak shape and retention of polar amines, mobile phase modifiers are crucial. The selection of mobile phase pH is critical; at acidic pH, amines are protonated, which can reduce retention on a reversed-phase column but may improve peak shape. Conversely, at a higher pH, the amine is less protonated, leading to increased retention.
Given that this compound lacks a strong chromophore, direct UV detection may offer limited sensitivity. To enhance detection, pre-column or post-column derivatization with a UV-active or fluorescent tag is a common strategy. scielo.br For instance, derivatization with dansyl chloride can be used, followed by UV or fluorescence detection. scielo.br
Interactive Data Table: Hypothetical HPLC Parameters for this compound Analysis
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard reversed-phase column suitable for a wide range of polarities. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic mobile phase to improve peak shape of the amine. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography. |
| Gradient | 5% to 95% B over 20 minutes | A gradient elution is necessary to elute the compound with good resolution from potential matrix components. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 210 nm or Fluorescence (with derivatization) | Low UV wavelength for detecting the amine functionality, or fluorescence for higher sensitivity after derivatization. |
| Injection Vol. | 10 µL | A typical injection volume for analytical HPLC. |
Gas Chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds. Amines, particularly polar ones, can exhibit poor peak shapes in GC due to their interaction with the stationary phase. labrulez.com Therefore, derivatization is often employed to increase volatility and reduce peak tailing. researchgate.net Reagents like trifluoroacetic anhydride (B1165640) (TFAA) can be used to derivatize the amine groups. researchgate.net
The choice of the GC column is also critical. A deactivated column is necessary to minimize interactions with the analyte. labrulez.com Columns with a polyethylene (B3416737) glycol (wax) stationary phase or a 5% phenyl-methylpolysiloxane phase are commonly used for the analysis of amines. nih.gov
Interactive Data Table: Hypothetical GC Parameters for Derivatized this compound Analysis
| Parameter | Condition | Rationale |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A common, robust column suitable for a wide range of compounds. |
| Carrier Gas | Helium at 1.2 mL/min | Inert carrier gas providing good efficiency. |
| Inlet Temperature | 250 °C | Ensures complete volatilization of the derivatized analyte. |
| Oven Program | 80 °C (2 min), then 10 °C/min to 280 °C (5 min) | A temperature ramp allows for the separation of compounds with different volatilities. |
| Detector | Mass Spectrometer (MS) | Provides both quantification and structural information. |
| Derivatization | Trifluoroacetic anhydride (TFAA) | Increases volatility and reduces peak tailing of the amine. |
Advanced Spectrometric Techniques for Trace Analysis
For the detection of this compound at trace levels, advanced spectrometric techniques, particularly mass spectrometry (MS) coupled with chromatographic separation, are indispensable.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for quantifying compounds in complex matrices. mdpi.com For this compound, electrospray ionization (ESI) in positive ion mode would be the preferred ionization technique due to the basic nature of the amine groups, which are readily protonated.
In tandem mass spectrometry, a specific precursor ion (the protonated molecule, [M+H]⁺) is selected and then fragmented to produce characteristic product ions. The monitoring of one or more of these specific transitions (Multiple Reaction Monitoring, MRM) provides excellent selectivity and sensitivity. nih.gov
Interactive Data Table: Hypothetical LC-MS/MS Parameters for this compound
| Parameter | Value | Rationale |
| Ionization Mode | ESI Positive | The tertiary amine is readily protonated. |
| Precursor Ion (Q1) | m/z 175.2 | Corresponding to [C9H22N2O + H]⁺. |
| Product Ion 1 (Q3) | m/z 86.1 | A plausible fragment from the cleavage of the ethylenediamine (B42938) backbone. |
| Product Ion 2 (Q3) | m/z 58.1 | A potential fragment corresponding to the methoxyethyl group. |
| Collision Energy | Optimized for each transition | The energy required to induce fragmentation is compound-specific. |
| Dwell Time | 100 ms | The time spent monitoring each transition, balancing sensitivity and the number of points across a peak. |
Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful tool for trace analysis, especially after derivatization. The electron ionization (EI) mass spectrum of the derivatized this compound would exhibit characteristic fragment ions. The fragmentation pattern of tertiary amines often involves alpha-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom. chromforum.org This would lead to the formation of specific fragment ions that can be used for identification and quantification.
Method Development for Complex Sample Characterization
The characterization of this compound in complex research matrices, such as industrial process samples or environmental samples, requires robust method development to address potential interferences and matrix effects.
A crucial first step in method development is sample preparation. For complex liquid samples, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be employed to isolate the analyte of interest and remove interfering substances. mdpi.com The choice of extraction solvent or SPE sorbent will depend on the physicochemical properties of the analyte and the matrix. For a polar amine, a mixed-mode SPE cartridge with both reversed-phase and ion-exchange properties could be effective.
Method validation is essential to ensure the reliability of the analytical results. Key validation parameters include linearity, accuracy, precision, selectivity, limit of detection (LOD), and limit of quantification (LOQ). researchgate.net For LC-MS/MS methods, the evaluation of matrix effects is particularly important. This can be assessed by comparing the response of the analyte in a pure solvent with its response in a sample matrix extract. The use of a stable isotope-labeled internal standard can help to compensate for matrix effects and improve the accuracy of quantification. nih.gov
Challenges in the chromatographic analysis of polyfunctional amines include their high polarity, potential for interaction with active sites in the chromatographic system, and the lack of strong chromophores for UV detection. researchgate.net Method development often involves a systematic approach to optimize chromatographic conditions, such as mobile phase composition and pH, column chemistry, and temperature, to achieve the desired separation and peak shape. chromtech.com
Future Research Directions and Emerging Paradigms in Diethyl 2 2 Methoxyethyl Amino Ethyl Amine Chemistry
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
The advancement of organic synthesis is increasingly geared towards sustainability, emphasizing high efficiency, reduced waste, and the use of renewable resources. rsc.org Future research into the synthesis of Diethyl({2-[(2-methoxyethyl)amino]ethyl})amine is expected to pivot from conventional methods towards greener, more atom-economical alternatives.
Key research directions include:
Biocatalysis: The use of enzymes, such as transaminases or reductive aminases, offers a highly selective and environmentally benign route for amine synthesis. researchgate.net Future studies could focus on engineering enzymes to catalyze the specific bond formations required for constructing the this compound backbone from bio-based precursors. This approach operates under mild conditions, minimizing energy consumption and hazardous byproducts. researchgate.net
Hydrogen Borrowing Catalysis: This methodology allows for the N-alkylation of amines with alcohols, producing only water as a byproduct, which is a hallmark of green chemistry. rsc.orgresearchgate.net Research could develop novel catalyst systems, potentially based on earth-abundant metals, to facilitate the reaction between N,N-diethylethylenediamine and 2-methoxyethanol (B45455), providing a direct and efficient pathway to the target molecule.
Continuous Flow Synthesis: Shifting from batch to continuous flow processes can enhance safety, efficiency, and scalability. mdpi.com Future work could design a multi-step flow synthesis of this compound, allowing for precise control over reaction parameters and minimizing purification steps. mdpi.com
A comparative overview of potential synthetic paradigms is presented below.
| Methodology | Core Principle | Potential Advantages for Synthesis |
| Biocatalysis | Use of enzymes (e.g., transaminases, reductive aminases) for amine construction. researchgate.net | High stereoselectivity, mild reaction conditions, use of renewable feedstocks, reduced waste. |
| Hydrogen Borrowing | Direct N-alkylation of amines using alcohols, catalyzed by a metal complex; water is the only byproduct. rsc.orgresearchgate.net | High atom economy, avoids pre-functionalization of substrates, environmentally benign. |
| Continuous Flow Chemistry | Reactions are performed in a continuously flowing stream within a microreactor. mdpi.com | Enhanced reaction control, improved safety, easier scalability, potential for automation. |
Development of Advanced Catalytic Systems
The dual amine sites and the ether oxygen in this compound make it an excellent candidate for use as a ligand in coordination chemistry. As a tridentate N,N,O-ligand, it can form stable complexes with a wide range of transition metals, opening avenues for the development of novel catalytic systems.
Future research in this area should focus on:
Asymmetric Catalysis: By introducing chiral centers into the ligand backbone or by utilizing its coordination to a chiral metal center, new asymmetric catalysts could be developed. These catalysts could be applied to important organic transformations, such as asymmetric hydrogenation, oxidation, or carbon-carbon bond-forming reactions.
Polymerization Catalysis: The steric bulk provided by the diethyl groups combined with the electronic properties of the methoxyethyl arm could be harnessed to create catalysts for olefin polymerization. The ligand's structure could influence the catalyst's activity, stability, and control over polymer properties like molecular weight and tacticity. rsc.org
Biomimetic Catalysis: Polyamines are crucial in biological systems for stabilizing nucleic acids and modulating enzyme activity. researchgate.netnih.govfrontiersin.orgmdpi.com Research could explore the use of metal complexes of this compound as mimics of metalloenzymes, catalyzing reactions like hydrolysis or oxidation in aqueous media with high specificity.
| Potential Catalytic Application | Role of this compound | Desired Outcome |
| Asymmetric Hydrogenation | Chiral ligand for a transition metal (e.g., Ruthenium, Rhodium). | High enantioselectivity in the synthesis of chiral pharmaceuticals and fine chemicals. |
| Olefin Polymerization | Ancillary ligand for early transition metals (e.g., Titanium, Zirconium). | Control over polymer microstructure, molecular weight, and branching. |
| Oxidation Catalysis | Stabilizing ligand for redox-active metals (e.g., Iron, Copper, Manganese). | Selective and efficient oxidation of substrates with environmentally benign oxidants like H₂O₂. |
Integration with Materials Science for Functional Systems
Polyamines are increasingly being integrated into materials science to create functional polymers, nanoparticles, and surfaces with tailored properties. researchgate.net The unique structure of this compound makes it a promising building block for advanced materials.
Emerging research paradigms include:
Stimuli-Responsive Polymers: The amine groups in the molecule can be protonated or deprotonated in response to pH changes. Incorporating this amine as a monomer into a polymer backbone could lead to "smart" hydrogels or polymers that change their shape, solubility, or drug-releasing properties in response to specific pH environments, such as those found in tumor tissues or specific cellular compartments.
Metal-Chelating Resins: The ligand's ability to coordinate with metal ions can be exploited to create resins for environmental remediation. By grafting the molecule onto a solid support like silica or a polymer matrix, materials capable of selectively capturing heavy metal ions from contaminated water could be fabricated.
Surface Modification: The molecule can be used to functionalize surfaces to alter their properties. For instance, modifying the surface of nanoparticles could improve their dispersibility in specific solvents or provide sites for further bioconjugation.
Advanced Theoretical Modeling for Predictive Chemistry
Computational chemistry and machine learning are becoming indispensable tools for accelerating the discovery and optimization of chemical systems. rsc.orgmit.edu Applying these predictive models to this compound can guide experimental efforts and provide deeper mechanistic insights.
Future theoretical work should encompass:
Conformational Analysis and Ligand Design: Molecular modeling can predict the stable conformations of the molecule and how it coordinates with different metal centers. nih.gov This understanding is crucial for designing effective ligands for specific catalytic applications. nih.gov
Reaction Mechanism Simulation: Using methods like Density Functional Theory (DFT), researchers can simulate reaction pathways and transition states for catalytic cycles involving complexes of this ligand. This can help elucidate reaction mechanisms and identify rate-limiting steps, providing a roadmap for catalyst optimization.
Machine Learning for Property Prediction: Machine learning models can be trained on datasets of similar amines and their properties to predict the characteristics of new materials or the performance of catalysts incorporating this compound. mit.edu This predictive capability can significantly reduce the experimental effort required for discovery. rsc.orgnih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Diethyl({2-[(2-methoxyethyl)amino]ethyl})amine with high purity?
- Methodological Answer : The synthesis typically involves multi-step nucleophilic substitutions and alkylation reactions. For example:
- Step 1 : React diethylamine with a bromoethyl intermediate (e.g., 2-bromoethanol) under basic conditions to form the ethylamino backbone .
- Step 2 : Introduce the methoxyethyl group via reductive amination using 2-methoxyethylamine and a reducing agent like sodium cyanoborohydride .
- Purification : Use column chromatography (e.g., silica gel with ethyl acetate/methanol gradients) or recrystallization to isolate the product. Monitor purity via LCMS (e.g., m/z ~243 [M+H]+) and HPLC (retention time ~0.61 minutes under SQD-FA05 conditions) .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra to confirm substitution patterns (e.g., diethyl vs. methoxyethyl groups). Look for splitting patterns indicative of tertiary amine environments .
- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular weight (e.g., theoretical ~243 g/mol) and fragmentation patterns .
- Infrared Spectroscopy (IR) : Identify N-H stretching (~3300 cm) and ether C-O bonds (~1100 cm) .
Q. What experimental protocols are recommended for assessing the compound’s stability under varying pH and temperature?
- Methodological Answer :
- pH Stability : Incubate the compound in buffered solutions (pH 2–12) at 25°C for 24 hours. Analyze degradation products via HPLC or TLC. The methoxyethyl group may hydrolyze under strongly acidic/basic conditions .
- Thermal Stability : Perform thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to determine decomposition temperatures. Store at -20°C in anhydrous solvents to prevent amine oxidation .
Advanced Research Questions
Q. How can researchers resolve contradictory data on the compound’s receptor-binding affinity in different assays?
- Methodological Answer :
- Orthogonal Assays : Compare results from radioligand binding assays (e.g., -labeled competitors) with functional assays (e.g., cAMP modulation in GPCR models). Contradictions may arise from assay-specific sensitivity to tertiary amine protonation states .
- Computational Modeling : Perform molecular dynamics simulations to predict binding modes in different pH environments. The diethyl and methoxyethyl groups may adopt conformations that sterically hinder receptor interactions .
Q. What strategies are effective for improving the compound’s selectivity in targeting neurotransmitter transporters vs. off-target receptors?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified substituents (e.g., replacing methoxyethyl with hydroxyethyl) to reduce off-target binding. Test in vitro against panels of transporters (e.g., SERT, DAT) and adrenergic receptors .
- Pharmacokinetic Profiling : Use in situ brain perfusion models to assess blood-brain barrier penetration. The compound’s logP (~2.5) may require adjustment via prodrug strategies to enhance CNS selectivity .
Q. How can researchers address discrepancies in reported biological activity across cell lines?
- Methodological Answer :
- Cell Line Validation : Ensure consistent use of authenticated cell lines (e.g., via STR profiling). Differences in amine transporter expression (e.g., OCT1 in HEK293 vs. HeLa cells) may explain variability .
- Metabolomic Profiling : Use LC-MS/MS to identify cell-specific metabolites (e.g., N-oxide derivatives) that alter activity. Pre-treat cells with CYP450 inhibitors to stabilize the parent compound .
Q. What are the critical considerations for scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer :
- Chiral Resolution : Employ chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) during preparative HPLC. Monitor enantiomeric excess (ee) via polarimetry or chiral NMR shift reagents .
- Catalytic Asymmetric Synthesis : Use transition-metal catalysts (e.g., Ru-BINAP complexes) for stereoselective alkylation steps. Optimize reaction conditions (e.g., temperature, solvent polarity) to suppress racemization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
